REACTION_CXSMILES
|
[C:1](Cl)(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[Cl:8][C:9]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:10]=1[NH2:11].Cl>N1C=CC=CC=1>[Cl:8][C:9]1[CH:15]=[C:14]([N+:16]([O-:18])=[O:17])[CH:13]=[CH:12][C:10]=1[NH:11][C:1](=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5]
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Name
|
|
Quantity
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12.06 g
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Type
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reactant
|
Smiles
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C(CCCC)(=O)Cl
|
Name
|
|
Quantity
|
17.26 g
|
Type
|
reactant
|
Smiles
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ClC1=C(N)C=CC(=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
heated (80°-100° C.) for twenty-four hours
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Type
|
CUSTOM
|
Details
|
The precipitated solid is collected
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Recrystallization from cyclohexane yeilds material (19.75 g.) of m.p. 95°-97° C.
|
Name
|
|
Type
|
|
Smiles
|
ClC1=C(NC(CCCC)=O)C=CC(=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |